N-propylpyrrolidin-3-amine
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Overview
Description
N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the reductive amination of pyrrolidine with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of pyrrolidines often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions: N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-propylpyrrolidin-3-one.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-propylpyrrolidin-3-one.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Scientific Research Applications
N-propylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, pyrrolidine derivatives are known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the propyl group.
N-methylpyrrolidine: A similar compound with a methyl group instead of a propyl group.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: N-propylpyrrolidin-3-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to other pyrrolidine derivatives .
Properties
Molecular Formula |
C7H16N2 |
---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-7-3-5-8-6-7/h7-9H,2-6H2,1H3 |
InChI Key |
SYVFICHTUJLWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CCNC1 |
Origin of Product |
United States |
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